Home > Products > Screening Compounds P1304 > Thalidomide-O-PEG5-Acid
Thalidomide-O-PEG5-Acid -

Thalidomide-O-PEG5-Acid

Catalog Number: EVT-15635719
CAS Number:
Molecular Formula: C26H34N2O12
Molecular Weight: 566.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-O-PEG5-Acid is a derivative of thalidomide, a compound initially developed as a sedative but later recognized for its significant therapeutic potential in treating various diseases, particularly certain cancers and inflammatory conditions. This compound integrates a polyethylene glycol (PEG) moiety, which enhances its solubility and bioavailability, making it more effective in clinical applications.

Classification

Thalidomide-O-PEG5-Acid belongs to the class of organic compounds known as phthalimides, specifically isoindoles and their derivatives. Its chemical structure comprises a thalidomide backbone linked to a PEG chain, enhancing its solubility and stability in biological systems .

Synthesis Analysis

Methods

The synthesis of Thalidomide-O-PEG5-Acid typically involves several key steps:

  1. Activation of PEG Linker: The carboxyl group on the PEG linker is activated using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide.
  2. Conjugation with Thalidomide: The activated PEG is then reacted with the amino group on thalidomide under controlled conditions to form an amide bond.
  3. Purification: The product is purified using techniques like high-performance liquid chromatography to ensure high yield and purity.

Technical Details

The reaction conditions often involve solvents like dimethyl sulfoxide and may require specific temperature controls to optimize yields. Industrial production methods mirror laboratory synthesis but are scaled for higher throughput and consistency.

Molecular Structure Analysis

Structure

The molecular formula for Thalidomide-O-PEG5-Acid is C30H36N2O12C_{30}H_{36}N_{2}O_{12} with a molecular weight of approximately 648.68 g/mol. The structure features:

  • A thalidomide core (a piperidinyl isoindole derivative).
  • A five-unit polyethylene glycol chain linked via an ester or amide bond.

This structural configuration enhances solubility while maintaining the biological activity associated with thalidomide .

Data

The compound's structural data can be analyzed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the integrity of the synthesized product and its molecular weight.

Chemical Reactions Analysis

Reactions

Thalidomide-O-PEG5-Acid can undergo various chemical reactions:

  1. Oxidation: Can be oxidized to form hydroxylated derivatives.
  2. Reduction: Certain functional groups within the compound can be reduced.
  3. Substitution: The PEG linker allows for further substitution reactions where other functional groups can be introduced.

Technical Details

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions are carefully controlled to achieve desired outcomes without compromising product integrity.

Mechanism of Action

Thalidomide-O-PEG5-Acid exerts its therapeutic effects primarily through modulation of the immune system. It binds to cereblon, a component of the ubiquitin-proteasome system, leading to the degradation of specific target proteins involved in inflammatory responses and tumor growth.

This mechanism allows for selective targeting of pathways critical in diseases like multiple myeloma, facilitating improved patient outcomes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Highly soluble in water due to the PEG component, enhancing its bioavailability.

Chemical Properties

Applications

Thalidomide-O-PEG5-Acid has several scientific uses:

  1. Cancer Treatment: Primarily used in treating multiple myeloma due to its immunomodulatory effects.
  2. Inflammatory Disorders: Effective in managing conditions like erythema nodosum leprosum.
  3. Drug Development: Serves as a lead compound in developing new therapies targeting similar pathways involved in cancer and autoimmune diseases .

This compound exemplifies how modifications to existing drugs can enhance their therapeutic profiles while mitigating adverse effects associated with their parent compounds.

Historical Context and Evolution of Thalidomide Derivatives in Targeted Protein Degradation

Thalidomide’s Transition from Teratogen to Molecular Tool in PROTAC Development

Thalidomide's journey from a notorious teratogen to a cornerstone of targeted protein degradation represents one of pharmaceutical history's most remarkable transformations. Initially marketed in the 1950s as a sedative and antiemetic for morning sickness, thalidomide caused severe birth defects in over 10,000 children worldwide due to its teratogenic properties [5] [7]. This tragedy led to sweeping reforms in drug safety regulations but obscured thalidomide's inherent biological activity for decades. The pivotal breakthrough came in 2010 when researchers identified cereblon (CRBN) as thalidomide's primary molecular target [7]. CRBN functions as a substrate receptor within the Cullin RING E3 ubiquitin ligase complex (CRL4^CRBN^), which plays a crucial role in the ubiquitin-proteasome system [1].

Thalidomide and its derivatives (lenalidomide, pomalidomide) operate as "molecular glues" that reprogram CRBN's substrate specificity. By binding to CRBN's tri-tryptophan pocket, these immunomodulatory drugs (IMiDs) create novel interfacial surfaces that engage neosubstrates, particularly transcription factors containing a β-hairpin structure with a characteristic glycine residue (C-X(2)-C-G motif) [1] [8]. This induced protein-protein interaction leads to ubiquitination and proteasomal degradation of previously non-targeted proteins. The clinical significance of this mechanism became evident when IMiDs demonstrated remarkable efficacy in multiple myeloma through degradation of IKZF1/3 transcription factors [1] [6].

Table 1: Key Milestones in Thalidomide's Transformation to a Therapeutic Tool

YearMilestoneSignificance
1957-1961Thalidomide marketed and withdrawnCaused >10,000 birth defects; regulatory reforms initiated
2010CRBN identified as molecular targetExplained teratogenicity (SALL4 degradation) and therapeutic mechanism
2015Structural characterization of CRBN-thalidomide complexEnabled rational design of derivatives
2019First CRBN-recruiting PROTACs enter clinical trialsValidation of thalidomide scaffold in targeted protein degradation
2024Development of BCL-2 degrading thalidomide derivativesOvercame limitations of venetoclax in resistant mutants [9]

Emergence of PEGylated Thalidomide Analogues in Chemical Biology

The structural limitations of classical IMiDs prompted systematic exploration of thalidomide derivatives with enhanced properties. Crystallographic studies revealed that while the glutarimide moiety of thalidomide is essential for CRBN binding, the phthalimide moiety could be extensively modified without compromising this interaction [1]. This insight catalyzed the development of minimalist thalidomide cores conjugated with functionalized linkers, particularly polyethylene glycol (PEG) chains. PEGylation emerged as a strategic solution to two critical challenges: improving the aqueous solubility of hydrophobic thalidomide derivatives and providing modular attachment points for conjugation with target protein ligands [2] [10].

Thalidomide-O-PEG5-Acid represents a paradigm shift in linker chemistry for proteolysis-targeting chimeras (PROTACs). Its pentraethylene glycol (PEG5) linker provides:

  • Enhanced Hydrophilicity: The ethylene oxide repeats significantly improve water solubility compared to alkyl linkers, addressing a major limitation in PROTAC development.
  • Structural Flexibility: Optimal linker length (~20 atoms) enables ternary complex formation between CRBN, PROTAC, and the target protein.
  • Biocompatibility: PEG's established safety profile and non-immunogenicity facilitate translational applications.
  • Chemical Addressability: The terminal carboxylic acid enables efficient conjugation with amine-containing target ligands via amide coupling [2] [4] [10].

Table 2: Structural Evolution of Thalidomide-Based E3 Ligase Ligands

GenerationRepresentative CompoundsKey FeaturesLimitations
Classical IMiDsThalidomide, LenalidomideClinical validation, CRBN bindingLimited linker options, fixed protrusion moiety
First-gen linkersThalidomide-O-C5-acid [10]Alkyl spacers, terminal functionalizationPoor solubility, aggregation propensity
PEGylated derivativesThalidomide-O-PEG5-Acid [2]Enhanced hydrophilicity, optimal lengthPotential metabolite heterogeneity
Advanced conjugatesThalidomide-O-PEG5-Tosyl [4]Alternative conjugation chemistryRequires specialized nucleophiles

Role of Thalidomide-O-PEG5-Acid in Bridging Cereblon Ligands and Target Proteins

Thalidomide-O-PEG5-Acid serves as a critical molecular bridge in bifunctional PROTAC architectures, with its thalidomide moiety engaging CRBN and its functionalized terminus connecting to diverse target protein ligands. This compound exemplifies the rational design principles for effective cereblon-recruiting PROTACs:

  • CRBN Binding Optimization: The preserved glutarimide ring maintains nanomolar affinity for CRBN's tri-tryptophan pocket, comparable to parent IMiDs.
  • Linker Geometry: The 24-atom PEG5 spacer provides sufficient length (~15Å) and flexibility to accommodate ternary complex formation without steric clashes.
  • Conjugation Efficiency: The terminal carboxylic acid enables high-yield amide coupling with target ligands under mild conditions, preserving their binding affinity [2] [6].

The versatility of Thalidomide-O-PEG5-Acid is demonstrated in its incorporation into PROTACs targeting diverse protein classes:

  • Transcription Factors: ARV-825 (BRD4 degrader) utilizes a similar PEG linker to achieve DC50 <1 nM in leukemia models [6].
  • Kinases: PROTACs targeting BTK, CDK6, and ALK have leveraged PEG linkers for enhanced degradation efficiency.
  • Apoptotic Regulators: Derivatives like those targeting BCL-2 overcome resistance mutations by degrading rather than inhibiting the target protein [9].

Mechanistically, the PEG5 linker in these constructs facilitates the formation of a productive ternary complex where the target protein is positioned for optimal ubiquitin transfer. Biophysical studies suggest that PEG's flexibility accommodates conformational dynamics during ubiquitination while maintaining sufficient complex stability for processive ubiquitin chain formation [6].

Table 3: PROTAC Applications Enabled by Thalidomide-O-PEG5-Acid Chemistry

Target ProteinPROTAC ExampleDegradation Efficiency (DC50)Biological Outcome
BRD4ARV-825 (pomalidomide-PEG linker)<1 nM [6]Suppression of c-Myc, apoptosis in leukemia
BCL-2Thalidomide-PEG derivativesLow nM range [9]Overcoming venetoclax resistance, cell death
BTKMT-802 (CRBN-based)15 nMInhibition of B-cell receptor signaling
STAT3SD-3610-100 nMAntitumor activity in xenografts
GSPT1CC-90009Sub-nMClinical activity in AML

Properties

Product Name

Thalidomide-O-PEG5-Acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C26H34N2O12

Molecular Weight

566.6 g/mol

InChI

InChI=1S/C26H34N2O12/c29-21-5-4-19(24(32)27-21)28-25(33)18-2-1-3-20(23(18)26(28)34)40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-22(30)31/h1-3,19H,4-17H2,(H,30,31)(H,27,29,32)

InChI Key

ZGKHBIKHQMFIRM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.